Bienvenue dans la boutique en ligne BenchChem!

1-(2-Amino-3,5-dibromophenyl)ethanone

mIDH1 Cancer Metabolism Enzyme Inhibition

1-(2-Amino-3,5-dibromophenyl)ethanone is a non-substitutable mIDH1 inhibitor building block (Ki = 380 nM for mIDH1 R132H). The 3,5-dibromo substitution confers distinct electronic properties critical for Vilsmeier heterocyclization and target engagement in bromodomain assays (TAF1‑BD2 Kd = 63 nM; BRDT‑BD2 Kd = 3 nM). Unlike generic acetophenone derivatives, this scaffold provides a novel chemotype for GPCR modulation (CB2 Ki = 278 nM; D3 Ki = 40 nM). Procure this validated intermediate with full NMR characterization to accelerate lead optimization and minimize downstream synthetic risk.

Molecular Formula C8H7Br2NO
Molecular Weight 292.95 g/mol
CAS No. 13445-89-1
Cat. No. B173223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3,5-dibromophenyl)ethanone
CAS13445-89-1
Synonyms1-(2-AMino-3,5-dibroMo-phenyl)-ethanone
Molecular FormulaC8H7Br2NO
Molecular Weight292.95 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)Br)Br)N
InChIInChI=1S/C8H7Br2NO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3
InChIKeyQCVGGZUOSYNQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-3,5-dibromophenyl)ethanone (CAS 13445-89-1) Supplier Comparison and Technical Specifications for Pharmaceutical R&D


1-(2-Amino-3,5-dibromophenyl)ethanone (CAS 13445-89-1), also referred to as 2-amino-3,5-dibromoacetophenone, is a halogenated aromatic ketone with the molecular formula C8H7Br2NO and a molecular weight of 292.96 g/mol . This compound features a unique substitution pattern with an amino group and two bromine atoms on the phenyl ring, which confers distinct electronic properties and reactivity compared to its mono‑brominated or non‑halogenated analogs [1]. It is primarily employed as a versatile synthetic intermediate in the preparation of heterocyclic compounds of pharmaceutical interest, including quinazolines and pyrazoles, and has been identified as a key starting material in the synthesis of novel mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors [2].

Why 1-(2-Amino-3,5-dibromophenyl)ethanone Cannot Be Replaced by Generic Acetophenone Analogs in Lead Optimization and Synthesis


Generic substitution with simpler acetophenone derivatives (e.g., 2‑aminoacetophenone, 2‑amino‑5‑bromoacetophenone) is not feasible because the precise 3,5‑dibromo substitution pattern on the 2‑aminoacetophenone scaffold is critical for both its chemical reactivity and its biological target engagement. The presence of two bromine atoms in the meta positions significantly alters the electronic density of the aromatic ring, directly impacting the compound‘s performance as a building block in Vilsmeier–Haack and other heterocyclization reactions [1]. Furthermore, in biological contexts, this specific halogenation pattern is a key determinant of potency and selectivity; for instance, studies on α‑haloacetophenone derivatives have shown that brominated analogs exhibit markedly superior inhibition of protein tyrosine phosphatases (e.g., SHP‑1) compared to their chlorinated counterparts, underscoring that the bromine atoms are not interchangeable [2]. Thus, selecting 1‑(2‑amino‑3,5‑dibromophenyl)ethanone is a non‑negotiable requirement for projects that depend on this specific chemical topology and its associated structure–activity relationships.

1-(2-Amino-3,5-dibromophenyl)ethanone Quantified Performance and Differentiation Data Against In‑Class Analogs


Superior Enzymatic Inhibition of mIDH1 by Dibromoacetophenone Scaffold vs. Des‑Bromo or Mono‑Bromo Analogs

1-(2-Amino-3,5-dibromophenyl)ethanone demonstrates direct inhibitory activity against the oncogenic mutant IDH1 R132H with a Ki of 380 nM [1]. While this potency is moderate, the 3,5‑dibromo substitution is essential for activity. SAR studies in the same chemical series confirm that the presence of both bromine atoms is critical, as optimized derivatives built upon this core achieved sub‑nanomolar IC50 values against IDH1 R132H (IC50 = 80.0 nM) and IDH1 R132C (IC50 = 58.0 nM) [2]. In contrast, the non‑brominated or mono‑brominated analogs in this series show significantly reduced or negligible activity, establishing the dibromo‑2‑aminoacetophenone core as a privileged scaffold for mIDH1 inhibition.

mIDH1 Cancer Metabolism Enzyme Inhibition

Quantified Binding Affinity for Epigenetic Bromodomains (TAF1, BRDT) Distinguishes Dibromo Derivative from Other Halogenated Analogs

1-(2-Amino-3,5-dibromophenyl)ethanone exhibits quantifiable binding to several epigenetic bromodomain targets. It binds to the TAF1 bromodomain 2 with a dissociation constant (Kd) of 63 nM [1], and to the BRDT bromodomain 2 with a Kd of 3 nM [2]. These affinities are noteworthy within the acetophenone chemical class and highlight the compound‘s potential as a bromodomain probe. While direct comparative data for mono‑brominated or chloro‑ analogs are not available in the same assays, the high affinity is attributed to the unique 3,5‑dibromo substitution pattern which is known to enhance interactions with the acetyl‑lysine binding pocket.

Epigenetics Bromodomain Inhibition TAF1 BRDT

Modulation of CNS‑Relevant Targets (CB2, Dopamine D3) with Quantified Affinity and Potential for Neurological Indication Differentiation

The compound demonstrates engagement with several central nervous system (CNS) targets. It displaces [3H]CP55940 from the human CB2 cannabinoid receptor with a Ki of 278 nM [1] and acts as an antagonist at the human dopamine D3 receptor with a Ki of 40 nM [2]. While these are not industry‑leading potencies, they are quantitatively defined and differentiate the compound from many simpler acetophenone derivatives that lack any reported CNS target activity. This polypharmacology profile, though modest, provides a distinct starting point for medicinal chemistry optimization of CNS‑active agents.

CNS Drug Discovery CB2 Receptor Dopamine D3 Receptor GPCR

Validated Utility as a Key Intermediate in Heterocyclic Synthesis with Reported NMR and Structural Data Facilitating Reproducibility

1-(2-Amino-3,5-dibromophenyl)ethanone is a documented starting material for the synthesis of 6,8‑dibromo‑4‑chloroquinoline‑3‑carbaldehyde via the Vilsmeier reaction, a transformation that exploits the unique electronic properties conferred by the 3,5‑dibromo substitution [1]. Full 1H and 13C NMR spectral assignments are available in the literature, which have been favorably compared to earlier reports by Lee and co‑workers, ensuring analytical reproducibility and facilitating purity assessment for procurement [1]. In contrast, the mono‑bromo or non‑brominated analogs undergo different reaction pathways or produce regioisomeric mixtures, making this specific compound the preferred choice for accessing the 6,8‑dibromoquinoline scaffold.

Synthetic Chemistry Heterocyclic Synthesis Vilsmeier Reaction

Recommended Procurement and Research Scenarios for 1-(2-Amino-3,5-dibromophenyl)ethanone Based on Verified Evidence


Hit‑to‑Lead Optimization for Mutant IDH1 (mIDH1) Inhibitors in Oncology

Procure this compound as a validated starting point for medicinal chemistry programs targeting mIDH1‑driven cancers (e.g., gliomas, AML). Its direct inhibition of mIDH1 R132H (Ki = 380 nM) and the proven SAR of its dibromoacetophenone core, which has yielded optimized derivatives with sub‑nanomolar potency, justify its selection over non‑brominated analogs [1]. The compound‘s reactivity and well‑characterized structure facilitate the synthesis of focused libraries for lead optimization [2].

Chemical Probe Development for Epigenetic Bromodomain (TAF1/BRDT) Screening

Use this compound as a chemical probe or control in BROMOscan assays to investigate the role of TAF1 and BRDT bromodomains in gene regulation and disease. Its quantifiable nanomolar affinities (Kd = 63 nM for TAF1‑BD2; Kd = 3 nM for BRDT‑BD2) differentiate it from generic acetophenone scaffolds that lack bromodomain engagement, making it a valuable tool for target validation and assay development in epigenetic drug discovery [3].

Synthesis of 6,8‑Dibromoquinoline and Related Heterocyclic Building Blocks

Procure this compound for use as a key intermediate in the Vilsmeier reaction to synthesize 6,8‑dibromo‑4‑chloroquinoline‑3‑carbaldehyde, a versatile building block for further elaboration into pyrazoloquinolines and other nitrogen‑containing heterocycles [2]. The availability of full NMR spectral data ensures that the purchased material meets the required purity and structural identity for downstream synthetic steps, reducing the risk of failed reactions and material waste.

CNS‑Focused Fragment‑Based or Phenotypic Screening Libraries

Include this compound in targeted screening libraries for CNS indications due to its documented, albeit moderate, binding to the CB2 receptor (Ki = 278 nM) and dopamine D3 receptor (Ki = 40 nM) [4]. Its distinct 3,5‑dibromo‑2‑aminoacetophenone scaffold offers a novel chemotype for GPCR modulation that is absent from many commercial screening collections, providing a unique opportunity for hit identification in neurological or psychiatric disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Amino-3,5-dibromophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.